molecular formula C5H4BrNO2S B1439370 5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid CAS No. 899897-20-2

5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid

Cat. No. B1439370
Key on ui cas rn: 899897-20-2
M. Wt: 222.06 g/mol
InChI Key: LACAQBIVCVSXHQ-UHFFFAOYSA-N
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Patent
US07659401B2

Procedure details

2-Methyl-thiazole-4-carboxylic acid (13.0 g, 90.8 mmol) was dissolved in 750 ml THF and cooled to −75° C. n-BuLi (1.6M in THF; 120 ml, 190.7 mmol) was added dropwise in 30 minutes. The red suspension was stirred for 15 min. at −75° C. and 30 min. at 0° C. A solution of bromine (5.1 ml, 100 mmol) in 20 ml cyclohexane was added dropwise at −75° C. and stirring was continued at room temperature for 2 hrs. The reaction mixture was quenched with 20 ml water, evaporated and acidified with 2N HCl to pH 2. The aqueous layer was extracted two times with ethyl acetate. The combined organic extracts were dried with sodium sulfate, filtered and evaporated. The crude product (16.4 g, 81%) [MS: m/e=223.0 (M+H+)] was used without any further purification for the next step.
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
5.1 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][CH:4]=[C:5]([C:7]([OH:9])=[O:8])[N:6]=1.[Li]CCCC.[Br:15]Br>C1COCC1.C1CCCCC1>[Br:15][C:4]1[S:3][C:2]([CH3:1])=[N:6][C:5]=1[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
CC=1SC=C(N1)C(=O)O
Name
Quantity
750 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
5.1 mL
Type
reactant
Smiles
BrBr
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The red suspension was stirred for 15 min. at −75° C. and 30 min. at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise in 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at room temperature for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 20 ml water
CUSTOM
Type
CUSTOM
Details
evaporated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted two times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product (16.4 g, 81%) [MS: m/e=223.0 (M+H+)] was used without any further purification for the next step

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC1=C(N=C(S1)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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